3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
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Overview
Description
3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a chemical compound with the molecular formula C14H12N2OS and a molecular weight of 256.32 g/mol This compound is notable for its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-phenyl-1,3-thiazol-2-amine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile can be compared with other similar compounds, such as:
2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile: This compound lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
3-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile: This compound lacks the ethoxy group, which may result in different chemical and biological properties.
4-phenyl-1,3-thiazol-2-amine:
The presence of the ethoxy group in this compound enhances its solubility and reactivity, making it a unique and valuable compound in various fields of research.
Properties
Molecular Formula |
C14H12N2OS |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C14H12N2OS/c1-2-17-9-12(8-15)14-16-13(10-18-14)11-6-4-3-5-7-11/h3-7,9-10H,2H2,1H3 |
InChI Key |
WZYQNBCELHBVJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C#N)C1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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